molecular formula C17H19ClN2O4 B287019 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate

5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B287019
M. Wt: 350.8 g/mol
InChI Key: NRKRFWCHNDQMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate, also known as MCCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCP is a pyrazole-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in various biological processes. In cancer cells, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In insects, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In insects, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to cause paralysis and death, leading to its potential as an insecticide. In addition, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been shown to have low toxicity in mammals, making it a promising candidate for further study in medicinal chemistry.

Advantages and Limitations for Lab Experiments

5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is its high yield synthesis method, which allows for the production of large quantities of 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate for further study. Another advantage is its potential as a building block for the synthesis of functional materials, which could have various applications in materials science. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various systems.

Future Directions

There are several future directions for research on 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate. One direction is the further study of its mechanism of action, which could lead to the development of more effective drugs and insecticides. Another direction is the optimization of its synthesis method for increased efficiency and reproducibility. Additionally, the potential applications of 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate in materials science could be further explored, leading to the development of new functional materials. Overall, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has significant potential for further study and has already shown promising results in various fields.

Synthesis Methods

The synthesis of 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been achieved using various methods, including the reaction between 5-methyl-2-nitrobenzoic acid and ethyl 4-chloro-3-oxobutanoate in the presence of sodium methoxide. Another method involves the reaction between 5-methyl-2-nitrobenzoic acid and 1-bromo-3-propyl-2-chloroethane in the presence of potassium carbonate. These methods have been optimized to obtain high yields of 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate and have been studied extensively for their efficiency and reproducibility.

Scientific Research Applications

5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been investigated for its potential as an antitumor agent and for its ability to inhibit the growth of cancer cells. In agrochemicals, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been studied for its potential as a herbicide and insecticide. In materials science, 5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has been explored for its potential as a building block for the synthesis of functional materials.

properties

Product Name

5-(methoxycarbonyl)-2-methylphenyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

(5-methoxycarbonyl-2-methylphenyl) 4-chloro-2-methyl-5-propylpyrazole-3-carboxylate

InChI

InChI=1S/C17H19ClN2O4/c1-5-6-12-14(18)15(20(3)19-12)17(22)24-13-9-11(16(21)23-4)8-7-10(13)2/h7-9H,5-6H2,1-4H3

InChI Key

NRKRFWCHNDQMJS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)OC2=C(C=CC(=C2)C(=O)OC)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)OC2=C(C=CC(=C2)C(=O)OC)C)C

Origin of Product

United States

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